Uracil Arabinoside
Description
Historical Context of Marine Natural Product Discovery
The exploration of marine organisms for medicinal purposes is a relatively recent endeavor compared to the long history of using terrestrial plants and microbes. pharmaceutical-journal.com While traditional medicine in some coastal cultures has historically utilized marine products, systematic scientific investigation into marine-derived pharmaceuticals began to gain momentum in the mid-20th century. eco-vector.com
Initial forays into marine drug discovery were driven by the hypothesis that the vast biodiversity of the oceans would correspond to a rich chemodiversity, offering novel molecular structures with unique biological activities. pharmaceutical-journal.com Early funding from institutions like the U.S. National Institutes of Health (NIH) in the 1940s supported fundamental studies on metabolites from marine organisms such as sponges. pharmaceutical-journal.comnews-medical.net These early investigations laid the groundwork for more extensive research programs. A significant push came in the 1960s with funding from the U.S. National Cancer Institute (NCI), which supported the collection and screening of marine invertebrates for potential anti-cancer properties. pharmaceutical-journal.comnews-medical.net These efforts were instrumental in demonstrating that marine organisms, particularly those from phyla with no terrestrial equivalents, were a promising source of bioactive compounds. pharmaceutical-journal.com
A landmark moment in the history of marine natural product discovery occurred in the early 1950s with the work of Werner Bergmann and his colleagues. nih.govkau.edu.sa From the Caribbean sponge Cryptotethya crypta (now known as Tectitethya crypta), they isolated two unusual nucleosides: spongouridine and spongothymidine (B1329284). nih.govnih.govsi.edunih.gov This discovery was groundbreaking because these compounds contained D-arabinose as the sugar moiety instead of the typical D-ribose or D-deoxyribose found in the nucleosides of nucleic acids. kau.edu.sanih.gov The isolation of these arabinofuranosyl nucleosides from a natural source was unprecedented and opened up a new chapter in nucleoside chemistry. mdpi.comnih.gov The initial isolation involved the extraction of the sponge with acetone. mdpi.com
The discovery of spongouridine and spongothymidine had a profound and lasting impact on the fields of nucleoside chemistry and drug development. nih.govmdpi.com These marine-derived nucleosides, with their unique arabinose sugar, served as the prototypes for the chemical synthesis of a new class of nucleoside analogs. nih.govkau.edu.sa This spurred a wave of research into the synthesis and biological evaluation of arabinosyl nucleosides. mdpi.com The structural modifications of these natural marine products ultimately led to the development of some of the earliest and most important antiviral and anticancer drugs, fundamentally altering the therapeutic landscape for these diseases. nih.govkau.edu.sasi.edu
Significance of Spongouridine as a Lead Compound
Spongouridine, in particular, proved to be a pivotal lead compound in the development of new pharmaceuticals. nih.govresearchgate.net A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. The unique structure of spongouridine, specifically the arabinose sugar, provided a novel chemical scaffold for drug design. researchgate.net
The structural framework of spongouridine and its sister compound, spongothymidine, directly inspired the synthesis of potent antiviral and anticancer agents. nih.govkau.edu.sa Two of the most significant drugs derived from this research are:
Cytarabine (B982) (Ara-C): Synthesized based on the arabinosyl nucleoside structure, Cytarabine was the first marine-derived anticancer drug. nih.govnih.gov It was approved by the FDA in 1969 for the treatment of leukemia and remains a cornerstone of chemotherapy for certain types of leukemia and lymphoma. nih.govnih.gov Cytarabine functions by inhibiting DNA polymerase. nih.gov
Vidarabine (B1017) (Ara-A): This synthetic analog of spongouridine demonstrated significant antiviral activity. nih.gov The antiviral properties of Vidarabine were first reported in 1964. nih.gov It became the first nucleoside antiviral agent to be licensed for the treatment of systemic herpes virus infections. nih.gov Although its use has been largely superseded by newer antiviral drugs, Vidarabine was a critical development in antiviral therapy and has been shown to be effective against acyclovir-resistant herpes viruses. nih.gov
The journey from the discovery of spongouridine in a marine sponge to the clinical use of its synthetic analogs represents a landmark success story in marine pharmaceutical research. nih.govnih.gov
The discovery and subsequent development of analogs of spongouridine significantly advanced the understanding of structure-activity relationships (SAR) in nucleoside chemistry. mdpi.comnih.gov SAR studies explore how the chemical structure of a compound influences its biological activity. nih.govnih.gov The unique stereochemistry of the arabinose sugar in spongouridine and its analogs, where the 2'-hydroxyl group is in the "up" or trans position relative to the base, was found to be a key determinant of their biological activity. This structural feature allows these compounds to act as inhibitors of DNA synthesis, a mechanism that was exploited in the development of both anticancer and antiviral therapies. nih.gov The exploration of spongouridine and its derivatives provided a clear example of how modifying the sugar moiety of a nucleoside could dramatically alter its therapeutic properties, guiding future drug design in this class of compounds. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7+,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTQHJPVMGBUCF-CCXZUQQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184832 | |
| Record name | Arabinofuranosyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3083-77-0 | |
| Record name | Uracil arabinoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3083-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arabinofuranosyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003083770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arabinofuranosyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-β-D-arabinofuranosyl-(1H,3H)-pyrimidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.443 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | URACIL ARABINOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK0WMW5NQF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Isolation and Elucidation of Spongouridine
Marine Source Organisms
Spongouridine has been isolated from specific marine invertebrates, highlighting the rich chemical diversity of marine ecosystems.
The primary and original source of spongouridine is the Caribbean sponge, Cryptotethya crypta. pharmaceutical-journal.com In the early 1950s, the groundbreaking work of Werner Bergmann and his colleagues on this particular sponge led to the first isolation of spongouridine, alongside a related compound, spongothymidine (B1329284). pharmaceutical-journal.com These discoveries from Tectitethya crypta, as it was formerly known, were seminal in demonstrating that marine organisms could be a source of novel nucleosides with unique structural features, specifically the presence of an arabinose sugar instead of the more common ribose. pharmaceutical-journal.com
Following its initial discovery in sponges, spongouridine was also isolated from other marine organisms. Notably, it was later obtained from the Mediterranean gorgonian, Eunicella cavolini. nih.govrushim.ru The identification of spongouridine in a completely different phylum suggested the possibility of a microbial origin for the compound, a hypothesis later supported by the discovery that a Vibrio harveyi strain associated with C. crypta could produce related spongosines. pharmaceutical-journal.com
| Source Organism | Phylum | Discovery Context |
| Cryptotethya crypta | Porifera (Sponge) | Primary source; first isolated in the 1950s by Bergmann and Feeney. pharmaceutical-journal.com |
| Eunicella cavolini | Cnidaria (Gorgonian) | Subsequently isolated, suggesting a broader distribution or microbial origin. nih.govrushim.ru |
Extraction Methodologies
The initial step in isolating spongouridine from its marine host involved solvent extraction to separate the desired compounds from the bulk biological material. The method reported by Bergmann involved the use of acetone. nih.gov A common and efficient technique for this process is Soxhlet extraction, which was utilized to obtain a mixture of nucleosides from the sponge C. crypta. nih.gov This method uses the continuous percolation of a fresh, hot solvent to efficiently extract compounds from a solid matrix, which is particularly effective for obtaining natural products from dried and powdered sponge tissue.
Analytical Methods for Identification and Structural Confirmation
The definitive identification and structural confirmation of spongouridine relied on a combination of classical chemical techniques and modern spectroscopic analysis. In the original work, the structure was ultimately confirmed through chemical synthesis, which was a standard and definitive method of structural proof at the time. rushim.ru
In the modern era, the structure of a natural product like spongouridine is unequivocally confirmed using a suite of powerful analytical techniques:
Mass Spectrometry (MS): This technique provides information about the mass and molecular formula of the compound. High-resolution mass spectrometry can determine the elemental composition with high accuracy. Tandem MS (MS/MS) experiments are used to fragment the molecule, providing clues about its substructures. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) reveal the connectivity of atoms and the stereochemistry of the molecule, allowing for a complete structural assignment. nih.govnih.gov The structure of spongouridine, particularly the unusual arabinose sugar and its linkage to the uracil (B121893) base, can be fully characterized using these methods.
The combination of these modern spectroscopic methods provides unambiguous proof of the structure, complementing the classical confirmation by total synthesis. rushim.runih.gov
Biosynthesis and Chemical Synthesis of Spongouridine
Proposed Biosynthetic Pathways in Marine Organisms
The natural production of Spongouridine is believed to be a complex process occurring within marine invertebrates, particularly sponges. While the exact biosynthetic pathway is not fully elucidated, research points toward a synergistic relationship between the host organism and its associated microbial communities.
The production of many bioactive compounds isolated from marine sponges is often attributed not to the sponge itself but to its vast and diverse community of microbial symbionts. mdpi.comnih.govresearchgate.netcdnsciencepub.comkemdikbud.go.id Sponges can be composed of up to 35-60% microbial biomass, including bacteria, fungi, and algae. mdpi.com These symbionts are thought to be the true producers of many secondary metabolites, which the sponge may then accumulate for purposes such as chemical defense. nih.govresearchgate.netcdnsciencepub.com
This hypothesis is supported by the fact that many compounds isolated from sponges, like complex polyketides and nonribosomal peptides, resemble metabolites typical of bacteria. kemdikbud.go.id In the context of Spongouridine, which was first isolated from the Caribbean sponge Tectitethya crypta, investigations have focused on its associated microorganisms. mdpi.comnih.govnih.govnih.gov Research has successfully identified a spongosine-producing strain of Vibrio harveyi associated with T. crypta, lending strong support to the theory that the production of spongonucleosides, including Spongouridine, is carried out by symbiotic bacteria. nih.govbiocrick.com It is proposed that a cooperative effort between the sponge host and its symbionts may be responsible for the synthesis, where one partner may supply the necessary precursor compounds to the other. mdpi.com
A key enzymatic step in the biosynthesis and metabolism of nucleosides involves the activity of nucleoside phosphorylases (NPs). nih.govresearchgate.net These enzymes are crucial as they catalyze the reversible phosphorolytic cleavage of the N-glycosidic bond. researchgate.net In the case of Spongouridine, nucleoside phosphorylase has been shown to reversibly cleave the compound into D-arabinose-1-phosphate and the nucleobase uracil (B121893). mdpi.com This enzymatic transformation is fundamental to the salvage pathways for nucleoside biosynthesis within the organism. researchgate.net The ability of these enzymes to be co-expressed in host systems like Escherichia coli has been explored for the efficient biosynthesis of various nucleoside derivatives. nih.govnih.gov
| Enzyme | Substrate | Products | Reaction Type | Significance |
|---|---|---|---|---|
| Nucleoside Phosphorylase | Spongouridine | D-arabinose-1-phosphate and Uracil | Reversible Phosphorolysis | Central to the salvage pathway and metabolism of the nucleoside. mdpi.com |
Chemical Synthesis Strategies
The discovery of biologically active marine nucleosides spurred significant research into their chemical synthesis. mdpi.com These efforts are driven by the need to produce larger quantities for study and to create novel analogues with potentially improved therapeutic properties.
Total synthesis involves creating a complex molecule from simple, commercially available precursors. While the total synthesis of many natural products is a significant focus of organic chemistry, the literature often highlights the synthesis of analogues of Spongouridine rather than the parent compound itself. acs.orgscitechdaily.com The general principles of nucleoside synthesis are well-established, typically involving the coupling of a protected sugar moiety with a nucleobase. The challenge in synthesizing Spongouridine and its relatives lies in controlling the stereochemistry to produce the arabinose configuration instead of the more common ribose. The development of synthetic methods for arabinosides was a critical step that enabled the creation of antiviral drugs. mdpi.com
Semi-synthesis utilizes the naturally isolated compound as a starting material for chemical modifications. Spongouridine has served as a crucial precursor in the semi-synthesis of other important nucleosides. researchgate.net A prominent example is its use as a starting material in a combined chemical and microbial process to produce spongoadenosine, also known as Vidarabine (B1017) (Ara-A). mdpi.com This process leverages the natural scaffold of Spongouridine to create a different, therapeutically valuable compound. This strategy was instrumental in the development of Ara-A, which became the first FDA-approved antiviral drug derived from a marine natural product. nih.gov
| Starting Material | Key Process | Product | Significance of Product |
|---|---|---|---|
| Spongouridine | Combination of chemical and microbial processes | Spongoadenosine (Vidarabine/Ara-A) | A potent antiviral agent. nih.govmdpi.com |
Bioinspired synthesis seeks to mimic nature's own synthetic strategies in a laboratory setting. southampton.ac.uk This approach can lead to highly efficient and stereoselective syntheses by drawing inspiration from proposed biosynthetic pathways. southampton.ac.ukresearchgate.net For nucleosides like Spongouridine, a bioinspired approach could involve mimicking the key enzymatic step catalyzed by nucleoside phosphorylase. researchgate.netmdpi.com This might entail developing a chemical catalyst that facilitates the coupling of uracil with an activated arabinose sugar, mirroring the reversible phosphorolysis seen in nature. Such strategies aim to construct complex three-dimensional structures from simpler starting materials, guided by the logic of biosynthesis. southampton.ac.uk
Biological Activities and Mechanisms of Action of Spongouridine and Its Analogs
Antiviral Activity Research
The initial exploration of spongouridine and its sister compound, spongothymidine (B1329284), paved the way for the development of synthetic arabinose-based nucleoside analogs with significant antiviral properties. nih.govfrontiersin.orgnih.gov While spongouridine itself demonstrated weak antiviral activity, its structural framework was instrumental in the creation of more potent drugs. mdpi.com
One of the most notable analogs derived from the structural concept of spongouridine is Vidarabine (B1017), also known as Ara-A (adenine arabinoside). nih.govresearchgate.net This synthetic analogue exhibited improved antiviral efficacy and became the first nucleoside antiviral licensed for the treatment of systemic herpes virus infections. nih.gov The discovery and development of Ara-A underscored the therapeutic potential of modifying marine-derived nucleosides. nih.govfrontiersin.org
Research has demonstrated the efficacy of spongouridine's analog, Ara-A, against a variety of DNA viruses. mdpi.com It has shown particular effectiveness against Herpes Simplex Virus type 1 (HSV-1), the virus responsible for oral herpes, and Varicella-Zoster Virus (VZV). nih.govmdpi.com Clinical studies confirmed its utility in treating herpes encephalitis. nih.gov
While spongothymidine (Ara-T), another nucleoside isolated alongside spongouridine, was found to be effective against HSV-1 and HSV-2, spongouridine itself showed very weak activity against HSV-1 in comparison. mdpi.com Ara-T was also noted to be inactive against Cytomegalovirus (CMV). mdpi.com The focus of significant antiviral efficacy lies with the synthetic analogs rather than spongouridine in its natural form. nih.govmdpi.com
| Compound | Target Virus | Reported Activity | Reference |
|---|---|---|---|
| Spongouridine | Herpes Simplex Virus-1 (HSV-1) | Very weak activity | mdpi.com |
| Vidarabine (Ara-A) | Herpes Simplex Virus (HSV) | Clinically useful in treating herpes encephalitis and other herpes infections. | nih.gov |
| Vidarabine (Ara-A) | Varicella Zoster Virus (VZV) | Inhibits viral DNA synthesis. | nih.gov |
| Spongothymidine (Ara-T) | HSV-1, HSV-2, VZV | Effective with an ID50 of 0.25–0.5 μg/mL. | mdpi.com |
| Spongothymidine (Ara-T) | Cytomegalovirus (CMV) | Inactive. | mdpi.com |
The antiviral action of spongouridine's analogs, particularly Ara-A, is primarily centered on disrupting the replication of the viral genome. nih.govachengula.com This is achieved through a multi-faceted approach that targets key enzymatic processes within the virus-infected host cell. nih.govebsco.com
The primary mechanism by which Ara-A exerts its antiviral effect is through the inhibition of viral DNA synthesis. nih.gov Once administered, Ara-A is converted within the body to its active triphosphate form, adenine (B156593) arabinoside triphosphate (ara-ATP). nih.gov This activated form then directly interferes with the processes necessary for the creation of new viral DNA. nih.govachengula.com
A key target of ara-ATP is the viral DNA polymerase, an enzyme essential for the replication of the viral genome. nih.govresearchgate.net Ara-ATP acts as an inhibitor of this enzyme, effectively halting the elongation of the viral DNA chain. nih.govpatsnap.com By blocking the function of viral DNA polymerase, Ara-A prevents the virus from producing the necessary genetic material for new virions. nih.gov
Further contributing to its antiviral effect, studies have shown that vidarabine can be incorporated into both viral RNA and DNA. nih.gov This incorporation leads to the termination of the nucleic acid chain, a mechanism that further disrupts the viral replication cycle. mdpi.com
Mechanisms of Viral Replication Inhibition
Anticancer Potential and Antitumor Activity Research
The discovery of spongouridine and spongothymidine from the marine sponge Cryptotethya crypta not only spurred antiviral research but also laid the groundwork for the development of potent anticancer agents. nih.govnih.govacs.org These marine nucleosides served as the initial blueprint for the synthesis of analogs with significant antitumor activity. nih.gov
A prime example of a spongouridine-derived anticancer drug is Cytarabine (B982), also known as Ara-C. nih.govfrontiersin.org This synthetic analog has been a cornerstone in the treatment of certain cancers, particularly acute myelogenous leukemia, for several decades. nih.gov The development of Ara-C from the structural template of a marine natural product highlights the significant potential of marine biodiversity in oncology. nih.govnih.gov The broader field of marine-derived anticancer compounds has since expanded, with numerous molecules from sponges and other marine organisms being investigated for their therapeutic potential against various cancers. mdpi.comnih.gov
| Compound | Significance in Anticancer Research | Reference |
|---|---|---|
| Spongouridine | Lead compound for the synthesis of anticancer drugs like Cytarabine (Ara-C). | nih.gov |
| Cytarabine (Ara-C) | A synthetic analog used in the treatment of acute myelogenous leukemia. | nih.gov |
Impact on Cancer Cell Proliferation and Differentiation
Spongouridine and its analogs have demonstrated notable effects on the proliferation of cancer cells. The primary mechanism of action for many of these compounds, including the well-studied analog Cytarabine (ara-C), involves the inhibition of DNA synthesis. nih.gov By acting as an antimetabolite, these compounds interfere with the replication of DNA, a critical process for rapidly dividing cancer cells. This disruption of DNA replication ultimately leads to the induction of apoptosis, or programmed cell death, and cell cycle arrest, thereby halting the proliferation of malignant cells. nih.gov
Research has shown that 1-β-d-arabinofuranosyluracil (ara-U), the chemical name for spongouridine, can reduce the proliferation of L5178Y mouse lymphoma cells. aacrjournals.org Furthermore, the metabolic processing of spongouridine analogs within cancer cells has been linked to their therapeutic efficacy. For instance, the intracellular retention of the active metabolites of these analogs is a key determinant of their antitumor activity. aacrjournals.org
The influence of spongouridine analogs also extends to cellular differentiation, a process where cells mature to perform specialized functions. The metabolism of ara-C, for example, has been observed to be influenced by the maturation stage of myeloid cells, suggesting a potential interplay between the drug's activity and the differentiation state of the cell. nih.gov More directly, another marine sponge-derived compound, Bryostatin 5, has been shown to induce macrophage-like differentiation in human myeloid cells, highlighting the potential for marine natural products to influence cellular maturation pathways. nih.gov
Modulation of Cellular Signaling Pathways
The intricate network of cellular signaling pathways governs fundamental cellular processes, and their dysregulation is a hallmark of cancer. researchgate.net While direct evidence for spongouridine's modulation of specific pathways remains an area of active investigation, the broader family of marine sponge-derived compounds has been shown to interact with key signaling cascades.
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation and cell survival, and its activity has been detected in sponges. nih.govnih.gov Various natural compounds have been identified that can inhibit the NF-κB pathway, suggesting a potential avenue through which spongouridine or its analogs might exert anti-inflammatory or anticancer effects. nih.gov
Other Reported Bioactivities
Immunosuppressive Effects
Beyond their anticancer properties, spongouridine and its analogs have been investigated for their ability to modulate the immune system. The pyrimidine (B1678525) nucleoside analogs, a class to which spongouridine belongs, have been a subject of study for their immunosuppressive potential. nih.gov A notable example is the spongouridine analog, 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil (BV-araU), which has demonstrated efficacy in preclinical models of immunosuppression. nih.gov Specifically, BV-araU was shown to be effective against herpes simplex virus type 1 infection in immunosuppressed mice. nih.gov Furthermore, purine (B94841) nucleoside analogs, which share structural similarities with pyrimidine nucleosides, are known to have immunosuppressive and antineoplastic activities, primarily through their cytotoxic effects on lymphocytes. nih.gov
Antimalarial Properties
The global challenge of malaria has spurred the search for novel therapeutic agents, and marine organisms have emerged as a promising source. While a wide array of compounds isolated from marine sponges have been screened for antimalarial activity, with many showing promising results against the Plasmodium falciparum parasite, specific data on the antimalarial properties of spongouridine itself is not yet available in the current body of scientific literature. nih.govmdpi.com The diverse chemical structures found in marine sponges continue to be a fertile ground for the discovery of new antimalarial leads. mdpi.com
Anthelmintic Activity
Helminth infections, caused by parasitic worms, affect a significant portion of the global population. Historically, natural products have played a crucial role in the development of anthelmintic drugs. There are historical accounts of spongouridine being commercialized as an anthelmintic agent in the 1950s. researchgate.net More recent research has demonstrated that extracts from various marine sponges exhibit anthelmintic activity against parasitic nematodes of veterinary importance, such as Haemonchus contortus. nih.gov This suggests that the marine environment, and potentially spongouridine and its derivatives, could be a valuable resource in the search for new treatments for parasitic worm infections.
Muscle Relaxant Effects
Skeletal muscle relaxants are a class of drugs used to alleviate muscle spasms and spasticity. nih.gov While the muscle relaxant properties of some marine-derived compounds have been explored, there is currently a lack of specific scientific evidence to support the muscle relaxant effects of spongouridine or its direct analogs. The diverse pharmacological activities of marine nucleosides suggest that this is an area that may warrant future investigation.
Neuroprotective Effects
The neuroprotective potential of spongouridine and its analogs presents a complex picture, with research indicating both beneficial and detrimental effects depending on the specific analog. While direct studies on spongouridine's neuroprotective capacity are limited, investigations into its analogs, such as cytarabine and 1-(2'-deoxy-2'-fluoro-1-beta-D-arabinofuranosyl)-5-methyluracil (FMAU), offer insights into their varied interactions with the nervous system.
A 2024 study highlighted the neuroprotective properties of cytarabine, a well-known analog of spongouridine, in a Parkinson's disease model. The research demonstrated that cytarabine can prevent neuronal damage by activating AMP-activated protein kinase (AMPK), which in turn stimulates PINK1/Parkin-mediated mitophagy, a process that clears damaged mitochondria. nih.gov This mechanism was shown to reduce apoptosis, necrosis, and oxidative stress in neuronal cells, and to improve motor symptoms in a mouse model of the disease. nih.gov The study suggests that cytarabine could be a promising candidate for modulating neurodegenerative diseases. nih.gov
Conversely, research on another spongouridine analog, FMAU, revealed severe neurotoxicity. A phase I clinical trial of FMAU as a potential antileukemic agent had to be terminated due to dose-limiting neurotoxicity, which manifested as extrapyramidal dysfunction. nih.gov Patients experienced mild to severe and, in some cases, irreversible neurological dysfunction. nih.gov These findings underscore the critical role that structural modifications of the spongouridine scaffold play in determining the neurological impact of its analogs.
The following table summarizes the observed neuroprotective and neurotoxic effects of spongouridine analogs:
| Compound Name | Effect | Mechanism of Action | Model System |
| Cytarabine | Neuroprotective | Enhances AMPK to stimulate PINK1/Parkin-involved mitophagy | In vitro (ROT-induced SH-SY5Y cells) and in vivo (MPTP-induced PD-like mice) |
| 1-(2'-deoxy-2'-fluoro-1-beta-D-arabinofuranosyl)-5-methyluracil (FMAU) | Neurotoxic | Extrapyramidal dysfunction | Human (Phase I clinical trial) |
Cardioprotective Effects
There is currently a lack of direct scientific evidence supporting any cardioprotective effects of spongouridine. In contrast, studies on its analog, cytarabine, have indicated potential cardiotoxicity.
Cytarabine is recognized as a chemotherapeutic agent that can induce cardiac events. nih.gov Case reports and clinical observations have documented instances of high-dose cytarabine inducing acute myopericarditis, an inflammation of the heart muscle and the surrounding sac. udea.edu.co Other reported cardiac side effects of cytarabine include changes in heart rate, fluid buildup around the heart (pericardial effusion), and, in rare cases, long-term damage to the heart muscle (cardiomyopathy). cancerresearchuk.orgcapes.gov.br
Given the association of cytarabine with cardiotoxic effects, the potential for spongouridine or its other analogs to have cardioprotective properties remains an open area for investigation. However, based on the available data for its prominent analog, caution is warranted.
Enzyme Inhibitory Effects
The primary mechanism of action for the biological activity of spongouridine's analogs, particularly in the context of antiviral and anticancer applications, lies in their ability to inhibit specific enzymes involved in nucleic acid synthesis. The active form of these analogs is typically the 5'-triphosphate derivative.
Research has shown that 1-β-D-arabinofuranosyluracil 5'-triphosphate (ara-UTP), the triphosphate form of spongouridine's direct analog, is a potent inhibitor of various DNA polymerases. Kinetic studies have demonstrated that the inhibition is competitive with respect to the natural substrate, deoxythymidine triphosphate (dTTP).
The inhibitory activity of ara-UTP and its derivatives has been quantified against herpes virus-induced DNA polymerases. The inhibition constant (Ki) provides a measure of the inhibitor's potency. A lower Ki value indicates a stronger inhibition. For instance, in one study, the Ki value for ara-UTP against human cytomegalovirus (HCMV)-induced DNA polymerase was found to be 2.4 µM, which is lower than the Michaelis constant (Km) for the natural substrate dTTP (3.4 µM), indicating effective competition.
The following table summarizes the inhibitory effects of ara-UTP on various DNA polymerases:
| Enzyme | Inhibitor | Mode of Inhibition | Ki (µM) | Substrate |
| Human Cytomegalovirus (HCMV)-induced DNA Polymerase | ara-UTP | Competitive | 2.4 | dTTP |
| Oncornavirus-induced DNA Polymerase | ara-UTP | Competitive | - | dTTP |
| DNA Polymerase α | ara-UTP | Competitive | - | dTTP |
| RNA-directed DNA Polymerase | ara-UTP | - | - | - |
These findings highlight that the triphosphate form of spongouridine's analog can effectively target and inhibit viral and cellular DNA polymerases, which is the basis for the therapeutic applications of related compounds like cytarabine.
Future Research Directions and Biotechnological Potential
Exploration of Novel Spongouridine Derivatives and Analogs
The spongouridine molecule, with its unique arabinose sugar moiety, serves as a valuable chemical scaffold. nih.gov Initial modifications led to groundbreaking drugs, and ongoing research aims to build upon this legacy by creating novel analogs with improved therapeutic profiles. researchgate.net
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. nih.gov For spongouridine analogs, SAR studies are crucial for designing new compounds with greater potency against specific viral or cancer cell targets while minimizing effects on healthy host cells.
The development of Vidarabine (B1017) (Ara-A), a synthetic analogue of spongouridine, was an early success story driven by SAR principles. nih.gov Researchers identified that modifying the base from uracil (B121893) (in spongouridine) to adenine (B156593) significantly improved antiviral activity against viruses like herpes simplex. nih.gov Further investigations have shown that even minor changes to the nucleobase or the sugar can dramatically alter a compound's bioactivity. nih.gov Future SAR studies will likely involve:
Targeted Modifications: Synthesizing a library of derivatives with systematic changes to the arabinose sugar and the uracil base to identify which functional groups are key for target binding and efficacy.
Computational Modeling: Using in silico tools to predict how different spongouridine analogs will interact with target enzymes, such as viral DNA polymerases or reverse transcriptases. nih.gov
Bioactivity Screening: Testing new analogs against a wide range of cancer cell lines and viruses to uncover novel activities and establish a clearer relationship between their structure and function. mdpi.com Further investigation into the pharmacological mechanisms and SAR is needed to unlock the full potential of these marine compounds. mdpi.com
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathogenic pathways. jocpr.com The "one molecule, one target" approach often falls short. The design of Multi-target Directed Ligands (MTDLs) represents a sophisticated strategy where a single molecule is engineered to interact with several disease-related targets simultaneously. jocpr.comnih.gov
The spongouridine scaffold is a promising starting point for MTDL design. Its established bioactivity could be combined with other pharmacophores (active molecular groups) to create hybrid molecules with synergistic effects. nih.govnih.gov For instance, a spongouridine derivative could be linked to another molecule known to inhibit a different cancer-promoting protein. This approach aims to achieve greater therapeutic benefit and potentially reduce the side effects associated with administering multiple drugs. jocpr.com The design process is complex, often relying on computational modeling to properly orient the different pharmacophores and design effective linker regions that ensure the molecule can reach and bind to all its intended targets. jocpr.com
Advanced Biotechnological Approaches for Sustainable Supply
A major bottleneck in the clinical development of marine natural products is the "supply problem"—the compounds are often present in tiny quantities in the source organism, and large-scale harvesting is ecologically destructive and economically unviable. researchgate.netmdpi.com To address this, researchers are turning to advanced biotechnological methods to produce spongouridine and its derivatives sustainably.
| Biotechnological Approach | Description | Advantages | Challenges |
| Metagenomics | Sequencing the total DNA from the sponge and its associated microbial community to find the genes responsible for producing the compound. kkp.go.idresearchgate.net | Identifies the true producing organism (often a symbiont) and the specific biosynthetic pathway. Enables subsequent transfer of genes to a lab-grown host. researchgate.net | Sponge microbiomes are incredibly complex, making it difficult to pinpoint the correct gene cluster. Many symbionts are unculturable. nih.gov |
| Microbial Fermentation | Growing the natural producing microbe (if culturable) or an engineered microbe (like E. coli or yeast) in large-scale bioreactors to produce the compound. researchgate.netnih.gov | Highly scalable, cost-effective, and allows for precise control over production conditions. researchgate.netnih.gov | The natural producer may be difficult or impossible to grow in a lab. Engineering a complex pathway into a new host can be challenging. frontiersin.org |
| Mariculture/Aquaculture | Farming the sponge itself in its natural environment (in situ) or in land-based systems (ex situ). frontiersin.orgird.fr | Environmentally friendly alternative to wild harvesting. Can produce significant biomass. researchgate.net | Growth can be slow and subject to environmental variables like weather and disease. Metabolite concentration can be inconsistent. mdpi.comresearchgate.net |
A growing body of evidence suggests that many compounds isolated from sponges are actually produced by their symbiotic microorganisms. nih.govnih.gov Metagenomics is a powerful tool that allows scientists to analyze the genetic material of an entire microbial community without needing to culture individual species. kkp.go.idresearchgate.net
By sequencing the metagenome of a spongouridine-producing sponge like Tectitethya crypta, researchers can identify Biosynthetic Gene Clusters (BGCs)—groups of genes that code for the enzymes needed to assemble a natural product. kkp.go.idnih.gov For example, research on T. crypta has identified associated bacteria, such as Vibrio harveyi, that produce related spongonucleosides, strongly supporting a microbial origin for these compounds. nih.govnih.gov Identifying the complete BGC for spongouridine is a critical step toward moving its production into a more easily managed host organism. researchgate.net This approach has revealed vast and novel biosynthetic diversity within sponge microbiomes. nih.govnih.gov
Once the biosynthetic pathway for spongouridine is known, microbial fermentation becomes a viable and scalable production strategy. This has already been achieved for Vidarabine, which was commercially produced via fermentation using the bacterium Streptomyces antibioticus. researchgate.net
Synthetic biology takes this a step further by transferring the identified BGC from the native microbe into a well-understood industrial workhorse like Escherichia coli or the yeast Saccharomyces cerevisiae. nih.gov These organisms can be genetically optimized to maximize the yield of the desired compound. This approach has been famously successful for the antimalarial drug artemisinin (B1665778) and is considered a key strategy for producing complex natural products sustainably. nih.gov
An alternative to microbial production is the farming of the sponges themselves. Mariculture (in situ cultivation in the sea) and aquaculture (ex situ cultivation in tanks) offer a direct way to produce sponge biomass without depleting wild populations. frontiersin.orgird.fr
Methods often involve growing sponge explants (small fragments) on underwater ropes or grids. frontiersin.orgscribd.com Research has shown that for many species, this is a feasible way to generate biomass. researchgate.net However, success is highly dependent on environmental factors such as water flow, temperature, and food availability, which can affect not only sponge growth but also the concentration of the desired bioactive compounds. researchgate.netresearchgate.net While less controlled than fermentation, sponge aquaculture can be a cost-effective and low-technology solution for sustainable sourcing, particularly in the regions where the sponges naturally grow. ird.fr
Integration with Emerging Technologies
The trajectory of spongouridine and its analogues from discovery to potential clinical application is increasingly intersecting with cutting-edge technologies. These modern approaches are pivotal in overcoming challenges related to drug delivery, screening, and the discovery of novel therapeutic properties.
Nanotechnology in Drug Delivery Systems
The therapeutic application of many promising compounds, including marine-derived nucleosides like spongouridine, can be hampered by issues such as poor solubility, metabolic instability, or off-target toxicity. nih.gov Nanotechnology offers innovative solutions to these challenges through the design of sophisticated drug delivery systems. nih.gov One such platform is the nanosponge, a type of nanosized carrier with a porous, three-dimensional structure. nih.govresearchgate.net
Nanosponges are capable of encapsulating a wide variety of drug molecules, including both hydrophilic and lipophilic compounds, within their nanometric cavities. researchgate.netsysrevpharm.org This encapsulation can enhance the bioavailability of poorly soluble drugs, protect them from degradation, and enable controlled and targeted release. nih.govgsconlinepress.com These carriers, typically smaller than 1µm in diameter, can circulate within the body to reach specific sites before releasing their payload, potentially minimizing systemic side effects. sysrevpharm.orggsconlinepress.com
While specific studies on the formulation of spongouridine within nanosponges are not yet prevalent, the technology holds significant promise. The inherent properties of nanosponges make them an ideal potential carrier for spongouridine and its derivatives.
Potential Advantages of Nanosponge Delivery for Spongouridine Analogues:
| Advantage | Description | Relevance to Spongouridine |
|---|---|---|
| Enhanced Solubility | Nanosponges can encapsulate poorly water-soluble drugs, improving their dissolution and bioavailability. gsconlinepress.com | Could improve the formulation and delivery of less soluble spongouridine derivatives. |
| Controlled Release | The porous matrix allows for a programmable and sustained release of the drug, maintaining therapeutic concentrations over a longer period. researchgate.net | May reduce the frequency of administration and improve patient compliance for potential antiviral or anticancer therapies. |
| Targeted Delivery | Nanosponges can be functionalized to target specific cells or tissues, such as cancer cells, thereby increasing efficacy and reducing off-target toxicity. researchgate.net | Could direct spongouridine analogues specifically to tumor sites or virus-infected cells, enhancing their therapeutic index. |
| Improved Stability | Encapsulation protects the drug from enzymatic degradation and other clearance mechanisms in the body. sysrevpharm.org | Would be crucial for preserving the integrity of spongouridine's arabinose sugar moiety, which is key to its biological activity. |
The development of nanosponge-based delivery systems for spongouridine-inspired drugs could be a critical step in translating their potent in vitro activities into successful clinical outcomes. nih.gov
Computational Biology and In Silico Screening
Computational biology and in silico screening have become indispensable tools in modern drug discovery, offering rapid and cost-effective methods to identify and optimize lead compounds. nih.gov These approaches are particularly valuable for exploring the vast chemical space of marine natural products. nih.gov
In silico techniques, such as molecular docking, are used to predict the binding affinity and interaction patterns between a ligand (like spongouridine) and a biological target (such as a viral or cancer-related protein). uin-suka.ac.idnih.gov This virtual screening process helps prioritize compounds for further experimental testing. uin-suka.ac.id
A notable in silico study investigated the interaction of various marine sponge compounds, including spongouridine, with the methyltransferase (MTase) domain of the non-structural protein 5 (NS5) from the dengue virus. The NS5 MTase is a key enzyme in viral replication, making it an attractive drug target. The study used molecular docking to assess the binding of these compounds to the guanosine (B1672433) triphosphate (GTP) pocket of the enzyme. researchgate.net
Table 6.3.2.1: In Silico Docking of Marine Compounds Against Dengue Virus NS5 MTase
| Compound | Binding Free Energy (kcal/mol) | Key Interacting Residues | Source |
|---|---|---|---|
| Spongouridine | -7.42 to -8.75 (range for top compounds) | Conserved residues of the GTP pocket | researchgate.net |
| Other top marine compounds | -7.42 to -8.75 | Conserved residues of the GTP pocket | researchgate.net |
The results indicated that several marine compounds, including the class to which spongouridine belongs, showed promising binding energies, suggesting they could act as inhibitors of this crucial viral enzyme. researchgate.net Such in silico findings provide a strong rationale for advancing these compounds to in vitro and in vivo testing and demonstrate the power of computational methods to accelerate the discovery of new applications for known natural products. uin-suka.ac.idbohrium.com
Artificial Intelligence and Machine Learning in Drug Discovery
One key application is in the de novo design of novel drug molecules. nih.gov Generative AI models can learn the fundamental principles of chemical structures and their interactions with biological targets to design new spongouridine analogues with potentially enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.govyoutube.com
Furthermore, ML models can be trained on existing data to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new or existing compounds. mdpi.comkisti.re.kr By screening spongouridine derivatives in silico, researchers can prioritize those with a higher probability of success in clinical trials, reducing the time and cost associated with experimental testing. mdpi.com
AI platforms can also accelerate the identification of new therapeutic targets for existing compounds. mdpi.com By analyzing complex biological data, AI can uncover novel connections between spongouridine's mechanism of action and various disease pathways, suggesting new applications beyond its known antiviral and anticancer potential. youtube.comyoutube.com This approach supports drug repurposing, a strategy that can significantly shorten the path to clinical use.
Investigation of Spongouridine's Role in Cellular Processes beyond Direct Antiviral/Anticancer Effects
The discovery of spongouridine and its sister compound, spongothymidine (B1329284), in the 1950s from the Caribbean sponge Cryptotethya crypta was a landmark event that catalyzed the field of marine natural product pharmacology. acs.orgnih.gov While initial research led to the development of clinically significant antiviral (Ara-A) and anticancer (Ara-C) drugs, the broader biological activities of these foundational molecules are still being explored. nih.govnih.gov Emerging evidence suggests that spongouridine and other marine-derived compounds influence fundamental cellular processes, including proliferation, differentiation, and signaling pathways, in ways that extend beyond direct cytotoxicity. acs.orgmdpi.com
Further Elucidation of Cell Proliferation and Differentiation Influence
Cancer cells are defined by their uncontrolled proliferation. mdpi.com Many chemotherapeutic agents function by inducing cell cycle arrest, thereby halting this relentless division. researchgate.net Natural products from marine sponges have proven to be a rich source of compounds that modulate the cell cycle. mdpi.com
While the direct cytotoxic effects of spongouridine's synthetic analogues are well-documented, recent research highlights a more nuanced influence on cell proliferation. Studies on extracts from marine sponges, which contain a variety of bioactive compounds including nucleosides, have demonstrated the ability to inhibit cell proliferation by interfering with cell cycle progression. acs.org For instance, some marine sponge metabolites have been shown to induce G2/M or G0/G1 phase arrest in various cancer cell lines. mdpi.com
Research has shown that chemicals derived from marine sponges can reduce cancer cell proliferation and may bypass pathways associated with therapy resistance. acs.org The ability of some sponge-derived compounds to not only arrest the cell cycle but also to induce differentiation in cancer cells represents a sophisticated mechanism of action. mdpi.com For example, the compound smenospongine, a sesquiterpene from a marine sponge, causes cell cycle arrest in a leukemia cell line and simultaneously promotes cellular differentiation. mdpi.com Although the specific effects of the parent spongouridine molecule on cell differentiation are not fully detailed, the activities of other marine compounds provide a compelling reason to investigate this further. The remarkable plasticity of sponge cells themselves, which exhibit an uncanny ability to transdifferentiate, hints at the complex signaling molecules they may produce. nih.gov
Deeper Understanding of Cell Signaling Pathway Modulation
The survival, proliferation, and metastasis of cancer cells depend on a complex network of intracellular signaling pathways. acs.org Marine sponge-derived compounds have been shown to be potent modulators of these critical pathways. mdpi.com Research indicates that these bioactive chemicals can manipulate signaling cascades that are essential for cancer cell survival, offering potential therapeutic targets. acs.org
One of the key cellular processes often dysregulated in cancer is autophagy. Some marine sponge-derived chemicals have been found to alter autophagic pathways, which can be a double-edged sword in cancer therapy. However, evidence suggests that certain compounds can induce autophagy in a manner that reduces cancer cell proliferation, providing a novel therapeutic strategy. acs.org
Furthermore, studies on other marine sponge metabolites have revealed specific molecular targets within key signaling pathways. For example, some compounds have been observed to downregulate AMP-activated protein kinases (AMPKs), ERK, and p38, all of which are crucial regulators of cell proliferation. mdpi.com The ability of spongouridine and its derivatives to interact with such a wide array of cellular targets, from DNA polymerases to potentially other kinases and signaling proteins, underscores the need for a deeper investigation into their full mechanism of action. Understanding how these molecules modulate specific signaling pathways could lead to the development of more targeted and effective therapies for a range of diseases.
Conclusion
Summary of Spongouridine's Historical and Contemporary Significance in Drug Discovery
The discovery of spongouridine in the 1950s from the Caribbean sponge Tethya crypta represents a seminal moment in the history of pharmacology and marine natural products. nih.govnih.gov Isolated alongside spongothymidine (B1329284) by Werner Bergmann and his colleagues, these compounds were the first nucleosides identified from a marine sponge. nih.govnih.gov Their unique chemical structure, which featured an arabinose sugar in place of the typical ribose, provided a novel chemical scaffold that proved to be of immense value. nih.gov This discovery was the foundational step that led directly to the synthesis of cytosine arabinoside (Ara-C, or cytarabine), the first marine-derived anticancer drug, and adenine (B156593) arabinoside (Ara-A, or vidarabine), a pioneering antiviral agent. nih.govnih.gov
Vidarabine (B1017) became the first antiviral drug licensed for the treatment of systemic herpes virus infections in humans and received approval from the U.S. Food and Drug Administration. nih.govnih.gov Although its use has been largely supplanted by more effective and less toxic medications like acyclovir, vidarabine demonstrated the therapeutic potential of modifying natural marine nucleosides. nih.gov The historical importance of spongouridine, therefore, lies in its role as a "lead compound" that unlocked the potential of nucleoside analogs as a major class of therapeutic agents. researchgate.netnih.gov
In a contemporary context, the significance of spongouridine endures. It stands as a prime example of how marine biodiversity can be a source of unique chemical structures for drug development. frontiersin.orgresearchgate.net The success story of spongouridine and its derivatives continues to inspire and justify the exploration of marine organisms for novel bioactive compounds, particularly as the need for new antiviral and anticancer drugs remains urgent due to evolving diseases and growing drug resistance. nih.govnih.gov
Prospects for Spongouridine and its Analogs in Future Therapeutic Development
The future of spongouridine in medicine lies not with the original molecule itself, which exhibits weak antiviral properties, but with the continued development of its synthetic analogs. mdpi.com The fundamental principle of using the arabinoside scaffold to create new therapeutic agents remains a viable and promising strategy in drug discovery. frontiersin.orgnih.gov Researchers can apply modern synthetic chemistry techniques to modify the spongouridine template, aiming to design novel analogs with enhanced potency, greater selectivity, and improved pharmacological profiles against a range of viral and cancerous targets. mdpi.com
The persistent threat of emerging viruses and drug-resistant strains ensures that the search for new antiviral agents is a critical priority. nih.gov The field of marine nucleosides, pioneered by the discovery of spongouridine, remains a promising area of investigation for identifying new lead compounds. nih.govnih.govmdpi.com The challenge of sourcing these compounds, which are often present in minute quantities in their host organisms, is a significant hurdle. nih.gov However, future prospects are bolstered by technological advancements. Innovations in mariculture, total chemical synthesis, and biotechnological approaches such as metagenomics and the cultivation of sponge-associated microorganisms offer potential solutions to the supply problem. nih.govmdpi.com
Furthermore, advanced drug delivery systems, such as the ProTide technology which facilitates the intracellular delivery of nucleoside monophosphates, could enhance the efficacy of future spongouridine-inspired analogs. nih.gov The foundational knowledge gained from spongouridine is now being applied to contemporary health crises, including the search for inhibitors of viruses like SARS-CoV-2, demonstrating the lasting legacy and future potential of this pivotal marine compound. frontiersin.orgmdpi.com
Q & A
Advanced Research Question
- PICO Framework : Define P opulation (e.g., viral polymerase enzymes), I ntervention (spongouridine incorporation), C omparison (e.g., acyclovir), and O utcome (inhibition efficiency) .
- FINER Criteria : Ensure hypotheses are F easible (e.g., using in silico docking), I nteresting (novelty in RNA virus targeting), N ovel (compared to existing nucleoside analogs), E thical (non-human models), and R elevant (antiviral resistance mitigation) .
- Molecular Dynamics Simulations : Model spongouridine’s binding affinity to viral polymerases to generate testable hypotheses .
How can researchers reconcile contradictory data in spongouridine’s cytotoxicity profiles across different cell lines?
Advanced Research Question
- Meta-Analysis : Aggregate datasets from public repositories (e.g., ChEMBL) to identify cell-type-specific metabolic factors (e.g., ADA expression levels) influencing toxicity .
- Knockout Models : Use CRISPR-Cas9 to silence ADA in resistant cell lines and assess spongouridine’s metabolic stability .
- Dose-Dependent Transcriptomics : Apply RNA sequencing to map pathways activated at subtoxic vs. cytotoxic doses .
What in vivo pharmacokinetic parameters should be prioritized when testing spongouridine analogs for blood-brain barrier (BBB) penetration?
Advanced Research Question
- LogP Values : Optimize lipophilicity (via substituent modifications) to enhance BBB permeability while avoiding efflux pump recognition .
- Plasma Protein Binding Assays : Measure unbound fractions using equilibrium dialysis to predict tissue distribution .
- Cerebrospinal Fluid (CSF) Sampling : In rodent models, correlate plasma and CSF concentrations to calculate penetration ratios .
What strategies mitigate batch-to-batch variability in spongouridine synthesis for reproducible in vitro studies?
Advanced Research Question
- Quality-by-Design (QbD) : Use factorial experiments to optimize reaction conditions (e.g., temperature, solvent polarity) and identify critical process parameters .
- HPLC-PDA Purity Checks : Implement photodiode array detection to quantify impurities (<0.5% threshold) .
- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) to establish storage guidelines .
How can computational tools enhance structure-activity relationship (SAR) studies of spongouridine derivatives?
Advanced Research Question
- Molecular Docking : Screen derivatives against viral polymerase active sites (e.g., Zika NS5) to prioritize synthesis .
- QSAR Modeling : Train machine learning algorithms on IC50 datasets to predict bioactivity of novel analogs .
- ADMET Prediction : Use tools like SwissADME to filter candidates with poor solubility or hepatotoxicity risks .
What ethical considerations apply when sourcing marine sponges for spongouridine isolation?
Basic Research Question
- Sustainable Harvesting : Follow CITES guidelines to avoid overexploitation of Cryptotethya crypta populations .
- Bioprospecting Agreements : Obtain permits from national authorities (e.g., CBD Nagoya Protocol) for genetic resource use .
- Synthetic Alternatives : Prioritize cell-free enzymatic synthesis to reduce ecological impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
